

Core Chemical Properties and Mechanism of Action

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Compound Focus: Erufosine

CAS No.: 202867-33-2

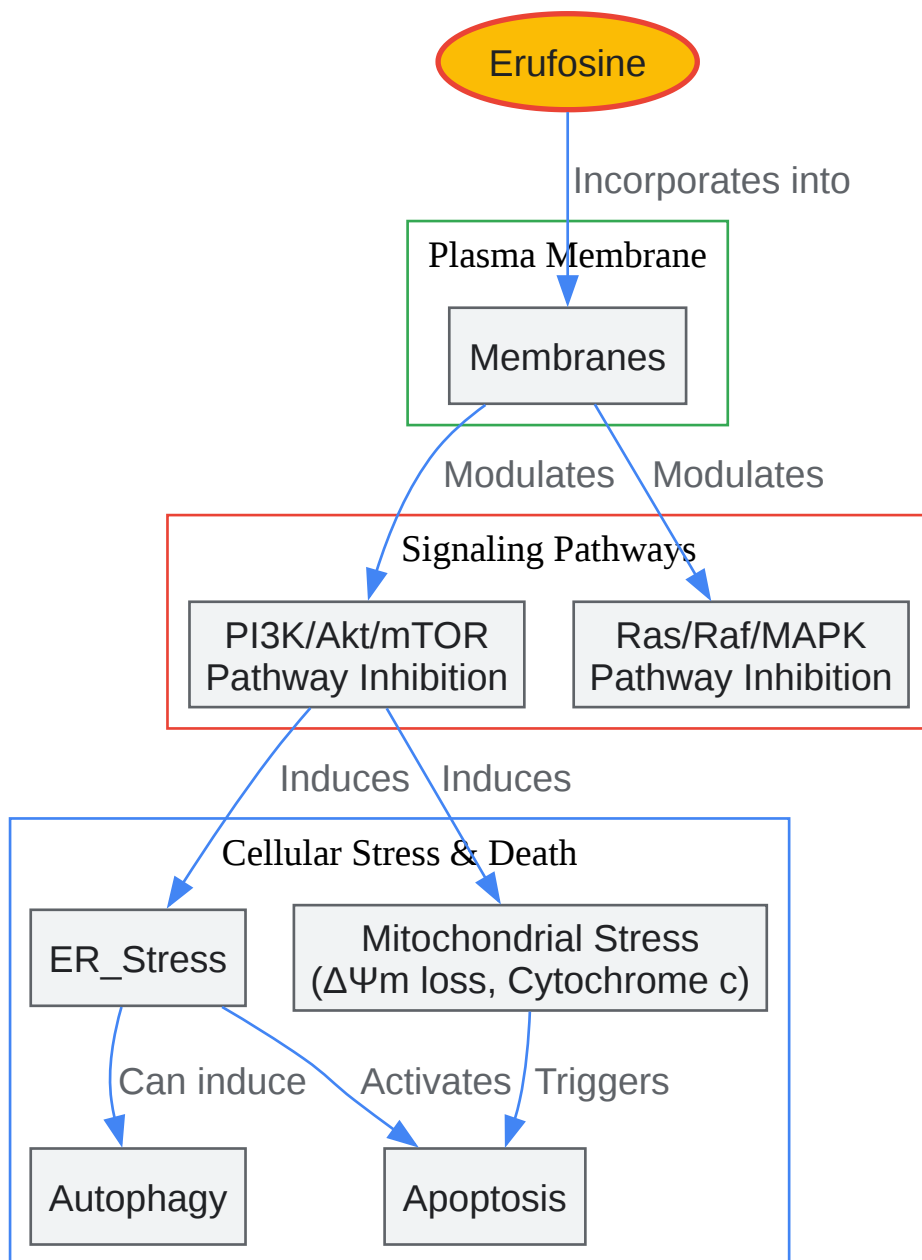
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Erufosine is characterized by a long 22-carbon chain with an ω -9 cis-double bond and a modified polar head group (phosphohomocholine) [1] [2]. Its structure is key to its function and safety profile.

- **Membrane-Targeting Action:** As an alkylphosphocholine, **Erufosine** incorporates into cellular membranes, disrupting lipid packing and increasing membrane fluidity [3]. This primary interaction with the plasma membrane is a hallmark of its mechanism, differentiating it from DNA-damaging chemotherapeutic agents [1] [4].
- **Modulation of Key Signaling Pathways:** **Erufosine** exerts profound effects on intracellular signal transduction, notably inhibiting the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, which are crucial for cell survival and proliferation [5] [4] [6].
- **Induction of Cellular Stress and Apoptosis:** Treatment with **Erufosine** triggers multiple stress responses within the cell. It induces **endoplasmic reticulum (ER) stress** via the unfolded protein response (UPR) and **mitochondrial stress**, leading to the activation of the mitochondrial apoptosis cascade [7] [2]. This is often accompanied by reactive oxygen species (ROS) generation and autophagy induction [5] [2].

The following diagram summarizes the multifaceted mechanism of action of **Erufosine**:



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Erufosine's multi-level mechanism of action, from membrane integration to cell death.

A key step in **Erufosine**-induced apoptosis involves its interaction with the 18 kDa translocator protein (TSPO) in the mitochondria, leading to cardiolipin oxidation and membrane potential collapse [7]. The subsequent release of cytochrome c initiates the caspase cascade [7]. The following diagram details this specific pathway:



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*Detailed view of **Erufosine**-induced apoptosis initiation at the mitochondrial membrane.*

Preclinical Efficacy and Cytotoxicity Data

Erufosine has demonstrated cytotoxic effects against a broad spectrum of cancer cell lines, with efficacy typically in the micromolar range. The table below summarizes key in vitro efficacy data:

Cancer Type	Cell Line / Model	Key Findings (IC ₅₀ / LC ₅₀)	Exposure Time	Citation
Acute Myeloid Leukemia (AML)	HL-60 cell line	LC ₅₀ : 3.2 µg/mL (≈6.4 µM)	72 h	[8]
Acute Myeloid Leukemia (AML)	19 fresh patient samples	LC ₅₀ : 8.6 µg/mL (≈17.1 µM)	72 h	[8]
Oral Squamous Cell Carcinoma (OSCC)	Cal27, FaDu, SCC9, SCC25	IC ₅₀ range: 33 - 50 µM	48 h	[5]
Prostate Cancer	PC3, DU145, LNCaP	Viability reduction at 1-100 µM	24-144 h	[4]
Breast Cancer	MCF-7, MDA-MB-231	IC ₅₀ : ~41 µM	Not Specified	[6]

Promisingly, **Erufosine** shows a potential for combination therapy. It exhibited **additive cytotoxicity** with cytarabine and etoposide in AML [8] and increased apoptotic cell death when combined with radiotherapy in

prostate cancer cells [4]. It was also not cross-resistant with several standard antileukemic drugs [8].

Pharmacokinetics and Biodistribution

Preclinical studies in nude mice have provided insights into the pharmacokinetic profile of **Erufosine**, which is suitable for intravenous administration [1].

- **Administration and Tolerability:** Repeated intraperitoneal injections (every 48 hours for 1-3 weeks) were generally well-tolerated, with only a transient, dose-dependent bodyweight loss of less than 10% [1]. Subcutaneous injections of high doses caused local reactions [1].
- **Biodistribution:** **Erufosine** accumulates in various organs after repeated administration. The highest concentrations were found in the **spleen, kidney, and lungs** (reaching approximately 1000 nmol/g), which surpass the cytotoxic concentrations required for efficacy in vitro [1].
- **Toxicity Profile:** A significant advantage is that **Erufosine** appears to be **not myelotoxic**, unlike many conventional chemotherapeutics [5]. Moderate increases in liver enzymes (lactate dehydrogenase and aspartate-aminotransferase) were observed after intensive treatment in mice [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key assays from the search results.

1. Determining Cytotoxicity (LC₅₀ / IC₅₀) Using WST-1 Assay [8]

- **Cell Preparation:** Seed cells in 96-well plates (e.g., 100 µL of a 10⁶ cells/mL suspension for AML blasts).
- **Drug Exposure:** Expose cells to a concentration gradient of **Erufosine** (e.g., 0.5–100 µg/mL). Include untreated controls. Incubate for 24-96 hours under standard culture conditions (37°C, 5% CO₂).
- **Viability Measurement:** Add 10 µL of WST-1 reagent to each well. Incubate for 4 hours.
- **Detection and Analysis:** Measure the absorbance at 450 nm with a reference wavelength of 690 nm using a spectrophotometer. Calculate cell viability as a percentage of the untreated control. Fit a dose-response curve (e.g., 4-parameter fit: $y = \frac{(A - D)}{1 + (x/C)^B} + D$) to interpolate the LC₅₀/IC₅₀ value.

2. Analysis of Apoptosis by Flow Cytometry [8]

- **Cell Treatment and Preparation:** Incubate cells (e.g., 10^6 cells/mL) with **Erufosine** for a defined period. Wash with ice-cold PBS.
- **Annexin V/7-AAD Staining:**
 - Use a commercial Annexin V staining kit.
 - Resuspend cell pellet in dilution buffer.
 - Stain with Phycoerythrin (PE)-conjugated Annexin V antibodies and 7-Amino-actinomycin D (7-AAD).
 - Incubate for 15 min in the dark at room temperature.
 - Dilute with buffer and analyze via flow cytometry within 1 hour.
- **Active Caspase-3 Staining:**
 - After drug exposure, fix and permeabilize cells using a commercial kit buffer (e.g., Cytotfix/Perm) for 30 min on ice.
 - Wash cells twice and resuspend.
 - Stain with PE-conjugated anti-caspase-3 antibodies for 20 min at 4°C in the dark.
 - Wash and analyze by flow cytometry.

3. Quantifying Erufosine in Tissues using LC-MS/MS [1]

- **Sample Homogenization:** Add 1 mL of methanol/acetonitrile (9:1 v/v), spiked with a deuterated internal standard (ErPC3-D9), to 100 mg of tissue.
- **Tissue Disruption:** Homogenize the mixture using a TissueLyser or similar bead-based homogenizer (e.g., 3 cycles of 5 min at 40 Hz).
- **Protein Precipitation:** Centrifuge the homogenate at $16,000 \times g$ for 15 min to obtain a clear supernatant.
- **LC-MS/MS Analysis:** Dilute the supernatant and inject it into the LC-MS/MS system for quantitative analysis against a standard curve.

Erufosine represents a compelling candidate for further oncological research due to its unique membrane-targeting mechanism, ability to overcome resistance, and favorable preclinical toxicity profile. Future work should focus on validating its efficacy in more complex in vivo models and defining predictive biomarkers for patient selection in potential clinical trials.

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